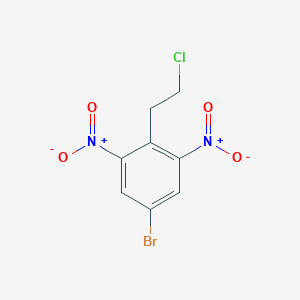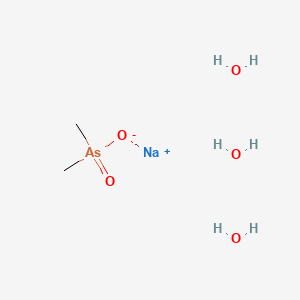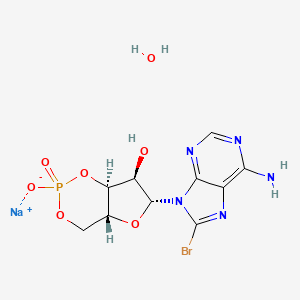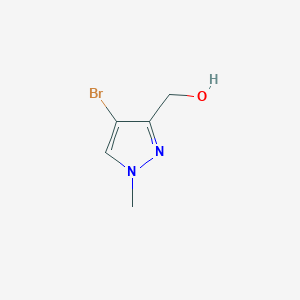
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene, or 5-BCEDNB, is an organobromine compound used in a variety of scientific research applications. It has a wide range of uses in organic and inorganic chemistry, and it is often used as a reagent in biochemical and physiological studies.
Scientific Research Applications
5-BCEDNB is used in a variety of scientific research applications. It is often used as a reagent in organic and inorganic chemistry, as well as in biochemical and physiological studies. It is also used in the synthesis of a variety of organic compounds, such as polybrominated diphenyl ethers, polybrominated biphenyls, and polybrominated diphenyl sulfides. It is also used in the synthesis of various pharmaceuticals, such as antimalarial drugs and anti-cancer drugs. Finally, it is used in the synthesis of various polymers, such as polybrominated polystyrenes and polybrominated polyurethanes.
Mechanism of Action
The mechanism of action of 5-BCEDNB is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various organic compounds. It is also believed to act as a reducing agent in the synthesis of various polymers. In addition, it is believed to act as an oxidizing agent in the synthesis of various pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BCEDNB are not fully understood. However, it is believed that the compound may have an effect on the metabolism of certain drugs, as well as on the metabolism of certain hormones. In addition, it is believed that the compound may have an effect on the synthesis of certain proteins, as well as on the synthesis of certain enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-BCEDNB in laboratory experiments include its low cost, its low toxicity, and its wide range of uses. The limitations of using 5-BCEDNB in laboratory experiments include its lack of specificity, its instability, and its potential to cause contamination.
Future Directions
The future directions of 5-BCEDNB include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various organic compounds, pharmaceuticals, and polymers. In addition, further research is needed to better understand the advantages and limitations of using 5-BCEDNB in laboratory experiments. Finally, further research is needed to develop methods for the safe and efficient synthesis of 5-BCEDNB.
Synthesis Methods
The synthesis of 5-BCEDNB can be achieved through one of two methods. The first method involves the reaction of 2-chloroethyl bromide and 1,3-dinitrobenzene in the presence of a strong base, such as potassium hydroxide. This method yields a product with a yield of up to 95%. The second method involves the reaction of 2-chloroethyl bromide and 1,3-dinitrobenzene in the presence of a strong acid, such as hydrochloric acid. This method yields a product with a yield of up to 90%.
properties
IUPAC Name |
5-bromo-2-(2-chloroethyl)-1,3-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O4/c9-5-3-7(11(13)14)6(1-2-10)8(4-5)12(15)16/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWRMUWTQIQJBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CCCl)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646655 |
Source


|
| Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
CAS RN |
1000343-31-6 |
Source


|
| Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)






![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)